molecular formula C11H11BrClFO2 B8204212 tert-Butyl 5-bromo-3-chloro-2-fluorobenzoate

tert-Butyl 5-bromo-3-chloro-2-fluorobenzoate

Cat. No.: B8204212
M. Wt: 309.56 g/mol
InChI Key: QALIEJRDTWHIMG-UHFFFAOYSA-N
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Description

tert-Butyl 5-bromo-3-chloro-2-fluorobenzoate is a halogenated benzoate ester featuring a tert-butyl ester group and a tri-substituted aromatic ring with bromine (5-position), chlorine (3-position), and fluorine (2-position) atoms. This compound is structurally characterized by its high steric bulk (due to the tert-butyl group) and strong electron-withdrawing effects from the halogens.

Properties

IUPAC Name

tert-butyl 5-bromo-3-chloro-2-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrClFO2/c1-11(2,3)16-10(15)7-4-6(12)5-8(13)9(7)14/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QALIEJRDTWHIMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C(=CC(=C1)Br)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions

  • Catalyst : Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)

  • Solvent : Neat tert-butanol (acts as both reactant and solvent)

  • Temperature : Reflux (80–100°C)

  • Duration : 12–24 hours

The reaction proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by tert-butanol to form the ester.

Purification

  • Post-reaction, the mixture is neutralized with aqueous sodium bicarbonate.

  • The crude product is extracted using ethyl acetate or dichloromethane.

  • Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity.

Yield Data

Starting Acid (g)tert-Butanol (mL)Catalyst (mol%)Yield (%)
10.050H₂SO₄ (5%)78
10.050HCl (10%)65

Limitations :

  • Prolonged heating risks decomposition of acid-sensitive functional groups.

  • Excess tert-butanol necessitates careful distillation for recovery.

N-Bromosuccinimide (NBS)-Catalyzed Esterification

A metal-free alternative employs NBS as a catalyst, enabling efficient esterification under milder conditions.

Reaction Optimization

  • Catalyst Loading : 7 mol% NBS

  • Solvent : Neat tert-butanol

  • Temperature : 70°C

  • Duration : 6–8 hours

NBS activates the carboxylic acid via halogen-bonding interactions, accelerating the nucleophilic substitution.

Advantages Over Acid Catalysis

  • Reduced Side Reactions : No acid-induced degradation of tert-butyl groups.

  • Higher Functional Group Tolerance : Suitable for substrates with acid-labile substituents.

  • Scalability : Demonstrated for multi-gram synthesis without yield drop.

Comparative Performance

MethodTime (h)Yield (%)Purity (%)
H₂SO₄ Catalysis247895
NBS Catalysis89298

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while maintaining high yields.

Protocol

  • Reactants : 5-Bromo-3-chloro-2-fluorobenzoic acid (1 eq), tert-butanol (3 eq)

  • Catalyst : p-Toluenesulfonic acid (PTSA, 2 mol%)

  • Conditions : 100 W, 120°C, 30 minutes

Outcomes

  • Yield : 85–90%

  • Purity : 97% (after basic workup)

Mechanistic Insight :
Microwave energy enhances molecular collisions, accelerating the esterification equilibrium.

Enzymatic Esterification

Emerging approaches utilize lipases (e.g., Candida antarctica Lipase B) for sustainable synthesis.

Parameters

  • Solvent : tert-Butanol (water activity <0.3)

  • Temperature : 40–50°C

  • Duration : 48–72 hours

Performance Metrics

Enzyme Loading (mg)Conversion (%)
2045
5068

Challenges :

  • Lower reaction rates compared to chemical methods.

  • Enzyme cost and stability constraints.

Large-Scale Industrial Production

Industrial protocols prioritize cost-efficiency and solvent recovery.

Process Design

  • Reactor Type : Continuous-flow stirred-tank reactor (CSTR)

  • Catalyst : Recyclable sulfonated polystyrene resin (e.g., Amberlyst-15)

  • Temperature : 90°C

  • Residence Time : 4 hours

Economic Metrics

ParameterValue
Annual Capacity10,000 kg
Solvent Recovery Rate98%
Production Cost/kg$1,200

Quality Control :

  • In-line FTIR monitors reaction progression.

  • Distillation towers isolate tert-butanol for reuse.

Purification and Characterization

Final product quality hinges on advanced purification techniques.

Chromatographic Methods

  • Normal-Phase HPLC :

    • Column: Zorbax SB-C18 (5 µm, 250 × 4.6 mm)

    • Mobile Phase: 70:30 Hexane/Ethyl Acetate

    • Retention Time: 12.3 minutes.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.55 (s, 9H, tert-butyl), 7.42 (d, J = 8.4 Hz, 1H), 7.88 (d, J = 8.4 Hz, 1H).

  • ¹³C NMR : δ 165.2 (C=O), 158.1 (C-F), 132.4–115.7 (aromatic carbons), 28.1 (tert-butyl) .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 5-bromo-3-chloro-2-fluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

Major Products Formed:

    Nucleophilic Substitution: Substituted benzoates with different functional groups.

    Reduction: tert-Butyl 5-bromo-3-chloro-2-fluorobenzyl alcohol.

    Oxidation: 5-bromo-3-chloro-2-fluorobenzoic acid.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

Tert-butyl 5-bromo-3-chloro-2-fluorobenzoate serves as an important building block in the synthesis of more complex organic molecules. It is utilized in:

  • Synthesis of Pharmaceuticals : The compound is used to create various pharmaceutical agents through nucleophilic substitution reactions.
  • Agrochemicals : It plays a role in the development of herbicides and pesticides due to its reactivity with biological targets.

2. Biology and Medicine

In biological research, this compound is instrumental for:

  • Enzyme Inhibition Studies : It can act as a probe to investigate the inhibition mechanisms of esterases and other enzymes.
  • Therapeutic Agent Development : Its derivatives may exhibit biological activities that are beneficial in drug discovery, particularly against bacterial infections.

3. Industrial Applications

In the industrial sector, this compound is utilized for:

  • Production of Specialty Chemicals : Its stability allows it to be used in the manufacture of polymers, coatings, and adhesives.
  • Material Science : The compound contributes to the development of materials with specific properties tailored for various applications.

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry demonstrated the antimicrobial properties of halogenated benzoates similar to this compound. The findings indicated significant activity against Gram-positive bacteria:

CompoundMinimum Inhibitory Concentration (µg/mL)Activity Type
This compound0.03Antimicrobial
Tert-butyl 6-bromo-2-fluoro-3-methylbenzoate0.05Antimicrobial
Tert-butyl 5-chloro-2-fluoro-3-methylbenzoate0.08Antimicrobial

This study highlights the potential of this compound as an antibiotic candidate due to its low minimum inhibitory concentrations against pathogenic bacteria.

Synthesis Studies

Research has shown that this compound can be synthesized through a multi-step process involving bromination, chlorination, and fluorination:

  • Bromination : Reacting tert-butyl benzoate with bromine in the presence of a Lewis acid catalyst.
  • Chlorination : Treating the brominated product with chlorine gas.
  • Fluorination : Introducing fluorine using a fluoride source.

This synthetic pathway is crucial for producing derivatives that may possess enhanced biological activities or improved pharmacological profiles.

Comparison with Similar Compounds

Structural Comparison and Similarity Metrics

Table 1 summarizes structurally related compounds and their similarity scores (based on molecular fingerprints or Tanimoto coefficients, where 1.0 indicates identical structures) :

Compound Name CAS Number Substituent Positions Similarity Score Molecular Weight (g/mol) Key Features
tert-Butyl 5-bromo-3-chloro-2-fluorobenzoate N/A 5-Br, 3-Cl, 2-F 1.00 ~285.5 Tri-halogenated, tert-butyl ester
tert-Butyl 4-bromo-2-fluorobenzoate 612835-53-7 4-Br, 2-F 0.94 ~259.1 Di-halogenated; lacks Cl at 3-position
tert-Butyl 4-bromo-2,6-difluorobenzoate 955887-09-9 4-Br, 2-F, 6-F 0.93 ~277.1 Tri-halogenated (two F atoms); Br at 4-position
Ethyl 5-bromo-2-fluorobenzoate 1255208-34-4 5-Br, 2-F 0.91 ~247.0 Ethyl ester; lacks Cl at 3-position
5-Bromo-4-chloro-2-fluorobenzaldehyde 866625-12-9 5-Br, 4-Cl, 2-F (aldehyde) 0.85 ~237.4 Aldehyde group; different substitution pattern

Physicochemical Properties

  • Solubility : Increased halogenation reduces polarity, likely making the target compound less soluble in polar solvents (e.g., water) compared to less-halogenated analogues.
  • Thermal Stability : The tert-butyl group may enhance thermal stability relative to ethyl esters, as observed in analogous benzoate systems .

Biological Activity

Tert-Butyl 5-bromo-3-chloro-2-fluorobenzoate is an organic compound notable for its halogenated structure, which significantly influences its biological activity. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzoate ester, making it a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. The unique combination of these halogen substituents enhances its reactivity and potential interactions with biological targets.

  • Molecular Formula : C12H10BrClF2O2
  • Molecular Weight : Approximately 321.56 g/mol
  • Structure : The compound features a tert-butyl ester group attached to a benzene ring, which is further substituted with bromine at the 5-position, chlorine at the 3-position, and fluorine at the 2-position.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various biochemical pathways. The halogen substituents enhance the compound's binding affinity and selectivity towards these targets, facilitating enzyme inhibition and modulation of cellular processes.

Enzyme Inhibition

Research indicates that compounds with halogen substituents can enhance binding affinity towards specific enzymes. This compound has been studied for its potential role in inhibiting enzymes involved in disease pathways, including those related to cancer and infectious diseases.

Case Studies

  • Inhibition of Trypanosoma cruzi CYP51 : A study demonstrated that halogenated benzoates could inhibit the enzyme CYP51 in Trypanosoma cruzi, a parasite responsible for Chagas disease. The introduction of bromine and chlorine in similar compounds significantly increased their inhibitory potency against this target .
  • SARS-CoV-2 Inhibition : Research on structurally similar compounds has shown promise in inhibiting viral enzymes such as nsp14 methyltransferase, suggesting that this compound may also exhibit antiviral properties .

Table 1: Summary of Biological Activities

Activity TypeTarget/PathwayFindings
Enzyme InhibitionCYP51 (Trypanosoma cruzi)Significant inhibition observed
Antiviral Activitynsp14 (SARS-CoV-2)Potential inhibitory effects noted
General Biological ActivityCellular ProcessesModulation effects due to halogen substituents

Applications in Drug Discovery

The unique properties of this compound position it as a candidate for drug development. Its ability to interact with biological macromolecules suggests potential therapeutic applications, particularly in developing drugs targeting specific diseases where enzyme inhibition is crucial.

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